molecular formula C7H10O3 B1396177 trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid CAS No. 1110650-68-4

trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid

Cat. No.: B1396177
CAS No.: 1110650-68-4
M. Wt: 142.15 g/mol
InChI Key: UYSCSVKDPCUZBY-GOHHTPAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Oxabicyclo[31One common method involves the epoxidation of a suitable cyclopropane precursor using peracids or other oxidizing agents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid may involve large-scale epoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields . The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted oxirane derivatives.

Comparison with Similar Compounds

    cis-3-Oxabicyclo[3.1.0]hexane-6-acetic acid: Similar structure but with different stereochemistry.

    3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.

    3-Oxabicyclo[3.1.0]hexane-6-methanol: Similar structure but with a methanol group instead of an acetic acid group.

Uniqueness: trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid is unique due to its specific stereochemistry and the presence of the acetic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)1-4-5-2-10-3-6(4)5/h4-6H,1-3H2,(H,8,9)/t4?,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSCSVKDPCUZBY-GOHHTPAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CC(=O)O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CC(=O)O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid
Reactant of Route 3
trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid
Reactant of Route 4
trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid
Reactant of Route 5
trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid
Reactant of Route 6
trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.